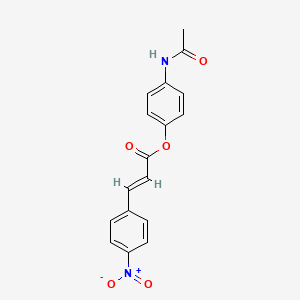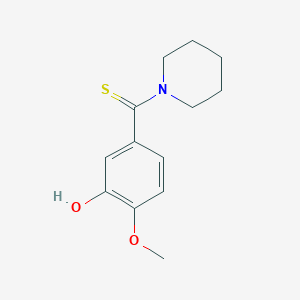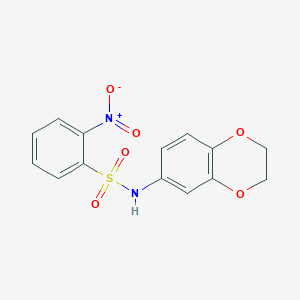![molecular formula C20H19N3OS B5832468 N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)
N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, commonly known as MNPTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thioamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of MNPTA is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. MNPTA has also been shown to enhance the activity of certain antioxidant enzymes, which helps to reduce oxidative stress in cells.
Biochemical and Physiological Effects
MNPTA has shown to have various biochemical and physiological effects. Studies suggest that MNPTA can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the levels of pro-inflammatory cytokines, which helps to reduce inflammation. Furthermore, MNPTA has been shown to increase the levels of antioxidant enzymes, which helps to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNPTA has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Furthermore, MNPTA has shown to be stable under various conditions and can be stored for long periods. However, MNPTA has some limitations as well. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of MNPTA. One direction is to study its potential as a chemotherapeutic agent for various types of cancer. Another direction is to study its potential as an anti-inflammatory agent for various inflammatory diseases. Furthermore, MNPTA can be studied for its potential as an antioxidant agent for various oxidative stress-related diseases. Finally, the synthesis method of MNPTA can be optimized to reduce the cost of production and increase its yield.
Conclusion
In conclusion, MNPTA is a promising compound that has shown significant potential in various scientific research applications. Its easy synthesis method, high purity, and yield make it an attractive compound for lab experiments. MNPTA has shown to have various biochemical and physiological effects, and its mechanism of action is still being studied. Future research can help to uncover the full potential of MNPTA in various disease treatments.
Méthodes De Synthèse
MNPTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-N-(4-aminophenyl)acetamide with 1-naphthalenethiol in the presence of a catalyst. The reaction takes place under mild conditions and results in the formation of MNPTA with high yield and purity.
Applications De Recherche Scientifique
MNPTA has shown significant potential in various scientific research applications. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. MNPTA has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models. Furthermore, MNPTA has been studied for its potential as an antioxidant and has shown to reduce oxidative stress in cells.
Propriétés
IUPAC Name |
N-methyl-N-[4-(naphthalen-1-ylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14(24)23(2)17-12-10-16(11-13-17)21-20(25)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMBUCXABSYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
methanone](/img/structure/B5832420.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)



